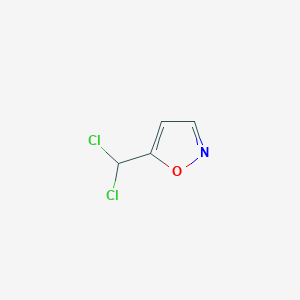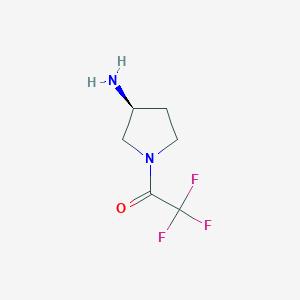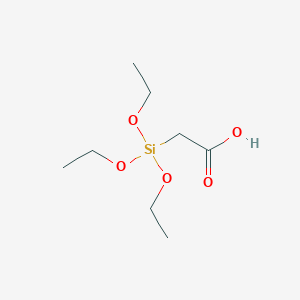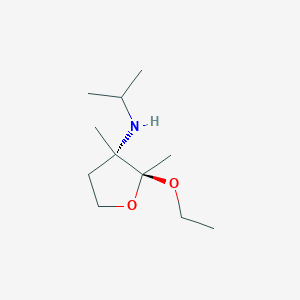
(2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine, also known as N-ethoxycarbonyl-3-morpholinepropanamine, is a chemical compound with potential applications in scientific research. It is a chiral compound, meaning it has two mirror-image forms, and is commonly used as a building block in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine is not well understood. However, it is believed to interact with enzymes and other proteins in the body, potentially affecting their activity and leading to physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have potential applications in the synthesis of pharmaceuticals and agrochemicals, suggesting that it may have specific biochemical and physiological effects in these contexts.
Advantages and Limitations for Lab Experiments
The advantages of using (2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine in lab experiments include its chiral nature, which allows for the production of compounds with specific stereochemistry, and its potential applications in the synthesis of other compounds. However, its mechanism of action and specific biochemical and physiological effects are not well understood, which may limit its use in some contexts.
Future Directions
There are several potential future directions for research on (2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine. These include:
1. Further study of its mechanism of action and specific biochemical and physiological effects.
2. Exploration of its potential applications in the synthesis of pharmaceuticals and agrochemicals.
3. Investigation of its use as a chiral auxiliary in asymmetric synthesis.
4. Development of new synthesis methods for this compound and related compounds.
5. Study of its potential toxicity and safety in various contexts.
Synthesis Methods
The synthesis method for (2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine involves several steps. First, morpholine is reacted with ethyl chloroformate to form (2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amineonylmorpholine. Next, this compound is reacted with 2,3-dimethyl-1-butene in the presence of a catalyst to form this compound.
Scientific Research Applications
(2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine has potential applications in scientific research. It can be used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It can also be used as a chiral auxiliary in asymmetric synthesis, allowing for the production of compounds with specific stereochemistry.
properties
CAS RN |
192324-26-8 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2S,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C11H23NO2/c1-6-13-11(5)10(4,7-8-14-11)12-9(2)3/h9,12H,6-8H2,1-5H3/t10-,11-/m0/s1 |
InChI Key |
JISPIDGVAMQELL-QWRGUYRKSA-N |
Isomeric SMILES |
CCO[C@@]1([C@@](CCO1)(C)NC(C)C)C |
SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
Canonical SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
synonyms |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
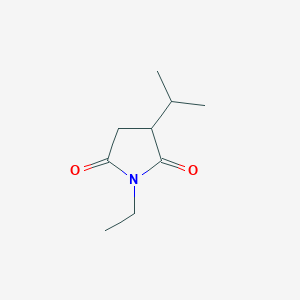


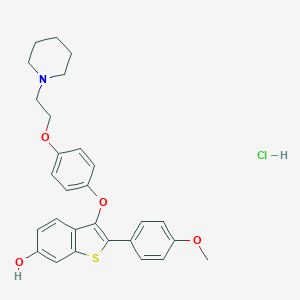

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
